molecular formula C23H18N2O2 B3449684 methyl 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoate

methyl 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoate

Cat. No.: B3449684
M. Wt: 354.4 g/mol
InChI Key: HVQXSGZSESIUTJ-UHFFFAOYSA-N
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Description

Methyl 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoate is a heterocyclic compound that features an imidazole ring substituted with phenyl groups and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoate typically involves a multi-step process. One common method includes the condensation of benzil, an aldehyde, and ammonium acetate in the presence of glacial acetic acid. This reaction forms the imidazole ring with the desired substitutions . The product is then esterified to form the benzoate ester.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the imidazole ring or the ester group.

    Substitution: The phenyl groups and the ester moiety can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different functional groups onto the phenyl rings or the ester moiety.

Scientific Research Applications

Methyl 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoate depends on its specific application. In biological systems, the imidazole ring can interact with various enzymes and receptors, influencing biochemical pathways. The compound may act as an inhibitor or activator of specific molecular targets, depending on its structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as:

Uniqueness

Methyl 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ester group and phenyl substitutions make it versatile for various chemical transformations and applications.

Properties

IUPAC Name

methyl 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O2/c1-27-23(26)19-14-12-18(13-15-19)22-24-20(16-8-4-2-5-9-16)21(25-22)17-10-6-3-7-11-17/h2-15H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQXSGZSESIUTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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